molecular formula C28H37N13O2 B13777657 Rel-N,N'''-[[(1R,3S,4S,6R)-4-[(aminoiminomethyl)amino]-6-[[4-[(aminoiminomethyl)amino]phenyl]amino]-1,3-cyclohexanediyl]bis(oxy-4,1-phenylene)]bisguanidine

Rel-N,N'''-[[(1R,3S,4S,6R)-4-[(aminoiminomethyl)amino]-6-[[4-[(aminoiminomethyl)amino]phenyl]amino]-1,3-cyclohexanediyl]bis(oxy-4,1-phenylene)]bisguanidine

Cat. No.: B13777657
M. Wt: 587.7 g/mol
InChI Key: PKMXMBXOZUEHDV-QPXUXIHVSA-N
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Description

The compound, hereafter referred to as Compound A, is a highly functionalized cyclohexane derivative featuring a 1,3-cyclohexanediyl core substituted with bis(oxy-phenylene) linkers and multiple guanidine groups. Such properties are often critical in biological systems, particularly in receptor binding or enzyme inhibition .

Properties

Molecular Formula

C28H37N13O2

Molecular Weight

587.7 g/mol

IUPAC Name

2-[(1S,2S,4R,5R)-5-[4-(diaminomethylideneamino)anilino]-2,4-bis[4-(diaminomethylideneamino)phenoxy]cyclohexyl]guanidine

InChI

InChI=1S/C28H37N13O2/c29-25(30)38-16-3-1-15(2-4-16)37-21-13-22(41-28(35)36)24(43-20-11-7-18(8-12-20)40-27(33)34)14-23(21)42-19-9-5-17(6-10-19)39-26(31)32/h1-12,21-24,37H,13-14H2,(H4,29,30,38)(H4,31,32,39)(H4,33,34,40)(H4,35,36,41)/t21-,22+,23-,24+/m1/s1

InChI Key

PKMXMBXOZUEHDV-QPXUXIHVSA-N

Isomeric SMILES

C1[C@H]([C@@H](C[C@@H]([C@H]1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)NC4=CC=C(C=C4)N=C(N)N

Canonical SMILES

C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)NC4=CC=C(C=C4)N=C(N)N

Origin of Product

United States

Biological Activity

Rel-N,N'''-[[(1R,3S,4S,6R)-4-[(aminoiminomethyl)amino]-6-[[4-[(aminoiminomethyl)amino]phenyl]amino]-1,3-cyclohexanediyl]bis(oxy-4,1-phenylene)]bisguanidine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including multiple guanidine groups and aminoiminomethyl functionalities, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Analysis

The compound's structure can be broken down into several key components:

  • Guanidine Groups : Known for their basicity and ability to form hydrogen bonds, guanidine derivatives are often studied for their pharmacological properties.
  • Aminoiminomethyl Functionalities : These groups enhance the reactivity of the compound and may contribute to its biological interactions.
  • Cyclohexanediyl and Phenylene Units : These structural features provide rigidity and stability to the molecule.

Table 1: Structural Features of Rel-N,N''' Compound

FeatureDescription
Guanidine GroupsMultiple units enhancing reactivity
Aminoiminomethyl FunctionalitiesContributes to biological interactions
Cyclohexanediyl UnitProvides structural stability
Phenylene UnitsEnhances molecular rigidity

Pharmacological Properties

Rel-N,N''' has shown significant biological activity in various studies. Key areas of research include:

  • Antimicrobial Activity : Similar to other guanidine derivatives, this compound exhibits antimicrobial properties that may make it a candidate for treating infections.
  • Anticancer Potential : Preliminary studies suggest that Rel-N,N''' may have cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

Understanding the mechanisms by which Rel-N,N''' exerts its biological effects is crucial for its development as a therapeutic agent. Research indicates that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, contributing to its anticancer effects.
  • Cellular Interaction : Interaction studies have suggested that Rel-N,N''' can bind to cellular receptors or proteins, altering their activity and leading to various biological outcomes.

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of Rel-N,N''' against various bacterial strains. Results indicated significant inhibition of growth compared to control groups.
  • Anticancer Activity Assessment :
    • In vitro tests demonstrated that Rel-N,N''' exhibited cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The IC50 values were significantly lower than those of standard chemotherapeutics.

Table 2: Biological Activity Summary

Activity TypeFindingsReference
AntimicrobialSignificant growth inhibition
AnticancerCytotoxic against U-87 and MDA-MB-231

Comparative Analysis with Other Guanidine Derivatives

Rel-N,N''' shares similarities with other guanidine-based compounds. The following table compares its properties with well-known guanidine derivatives:

Table 3: Comparison of Guanidine Derivatives

Compound NameStructural FeaturesBiological Activity
GuanidineSimple structureAntimicrobial
BiguanideTwo guanidine unitsAntidiabetic
1-(2-Aminoimidazolyl)guanidineContains imidazole ringAnticancer
Rel-N,N''' Compound Multiple guanidine and amino groupsAntimicrobial, Anticancer

Scientific Research Applications

Rel-N,N'''-[[(1R,3S,4S,6R)-4-[(aminoiminomethyl)amino]-6-[[4-[(aminoiminomethyl)amino]phenyl]amino]-1,3-cyclohexanediyl]bis(oxy-4,1-phenylene)]bisguanidine exhibits significant biological activity. It is primarily studied for its pharmacological properties:

  • Antimicrobial Activity : Its guanidine derivatives have shown potential as antimicrobial agents.
  • Antidiabetic Properties : Similar compounds have been explored for their effectiveness in managing diabetes.
  • Anticancer Potential : Investigations into guanidine derivatives reveal promising results in cancer treatment scenarios.

Applications in Medicinal Chemistry

The compound's applications in medicinal chemistry are multifaceted:

  • Drug Development : The structural characteristics make it a candidate for developing new therapeutic agents targeting various diseases.
  • Biological Interaction Studies : Research into how this compound interacts with biological systems can provide insights into its mechanism of action and potential therapeutic targets.

Comparison with Related Compounds

To understand the versatility of this compound], it is useful to compare it with other guanidine derivatives:

Compound NameStructural FeaturesBiological Activity
GuanidineSimple structureAntimicrobial
BiguanideTwo guanidine unitsAntidiabetic
1-(2-Aminoimidazolyl)guanidineImidazole ringAnticancer

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound]:

  • In Vitro Studies : Research indicates that this compound can inhibit specific enzymes related to disease pathways.
  • Animal Models : Studies have demonstrated its effectiveness in reducing tumor growth in certain cancer models.
  • Pharmacokinetic Studies : Investigations into the absorption and metabolism of the compound suggest favorable profiles for therapeutic use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

Compound A’s unique attributes include:

  • Cyclohexane backbone : Provides conformational rigidity compared to linear or aromatic backbones in other guanidine derivatives.
  • Bisguanidine groups : Two guanidine moieties linked via phenylene-oxy bridges, enhancing charge distribution and hydrogen-bonding capacity.
  • Stereochemical complexity : The 1R,3S,4S,6R configuration likely influences binding specificity and solubility.
Table 1: Comparison of Structural Features
Compound Backbone Functional Groups Molecular Weight* Key Applications (Inferred)
Compound A Cyclohexane Bisguanidine, phenylene-oxy linkers ~800–900 g/mol Receptor modulation, enzyme inhibition
Guanidine-acylguanidine analog () Linear peptide Acylguanidine, fluorobenzoyl, piperazine 1166.3 g/mol NPY Y2 receptor antagonism
5-Hydroxy-flavones () Flavonoid Hydroxyl, ketone ~270–300 g/mol Antioxidant, polarity-dependent retention

*Molecular weights estimated based on structural formulas.

Spectroscopic and Analytical Comparisons

While experimental data for Compound A are lacking, analogous guanidine-containing compounds (e.g., ) highlight methodologies for characterization:

  • NMR : Guanidine protons typically resonate at δ 6.5–8.5 ppm (1H NMR), while aromatic protons in phenylene-oxy linkers appear at δ 6.8–7.5 ppm .
  • Mass spectrometry : High-resolution MS would confirm molecular ion peaks (e.g., [M+H]+ ~801–901 m/z for Compound A) and fragmentation patterns .
  • Chromatography : RP-HPLC retention times depend on polarity; guanidine groups may reduce retention due to hydrophilic interactions .
Table 2: Hypothetical Analytical Data for Compound A vs. Compound
Parameter Compound A (Predicted) Compound
1H NMR (Key shifts) δ 7.2–7.5 (phenylene), δ 8.0 (guanidine NH) δ 7.3–7.6 (aromatic), δ 6.9 (acylguanidine NH)
IR (cm⁻¹) ~1650 (C=N stretch), ~3400 (NH) 1680 (C=O lactam), 1650 (C=O amide)
HPLC Retention Moderate (high polarity) 12.3 min (C18 column, acetonitrile/water)

Preparation Methods

Starting Materials and Key Intermediates

  • Cyclohexanediyl derivatives with appropriate stereochemistry.
  • Aromatic amines or phenylene derivatives functionalized for ether linkage formation.
  • Guanidine or aminoiminomethyl precursors for guanidine group installation.

Synthetic Strategy

The synthesis typically involves the following stages:

Representative Reaction Conditions

Step Reagents/Conditions Notes
Cyclohexane core synthesis Stereoselective reduction (e.g., NaBH4) Control of stereochemistry critical
Ether linkage formation Aromatic halide, base (K2CO3), solvent (DMF) Mild heating, inert atmosphere
Guanidine group introduction Cyanamide or S-methylisothiourea, base Room temperature to moderate heating
Purification Column chromatography, recrystallization Use of polar solvents for guanidine

Data Table: Physical and Chemical Properties Relevant to Preparation

Property Value Source/Notes
Molecular Formula C29H50N12O8 Derived from compound structure
Molecular Weight Approx. 650-700 g/mol Estimated based on formula
Melting Point Not explicitly reported Likely >200°C due to aromatic content
Solubility Soluble in polar solvents (DMSO, water) Guanidine groups enhance polarity
Stability Stable under neutral to basic conditions Sensitive to strong acids

Summary Table of Preparation Method Advantages and Challenges

Aspect Advantages Challenges
Stereoselective synthesis High specificity for desired isomer Requires chiral reagents/catalysts
Ether bond formation Robust reaction with good yields Potential for side reactions
Guanidine group installation Mild conditions available Guanidine groups sensitive to acid/base
Purification Established chromatographic methods High polarity complicates isolation

Q & A

Basic Research Questions

Q. What methodologies are recommended for confirming the structural integrity of this guanidine derivative?

  • Methodological Answer : Combine 1H and 13C NMR spectroscopy to analyze chemical shifts and coupling constants, which reveal stereochemical and electronic environments (e.g., cyclohexane diyl and phenylene groups). Validate purity via HPLC (retention time consistency) and mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+ or [M–Cl]–). Cross-reference experimental data with calculated molecular weights to resolve ambiguities .

Q. How can researchers assess the purity of this compound during synthesis?

  • Methodological Answer : Use HPLC-UV (λmax ~255 nm, common for aromatic/amino groups) with a C18 column and gradient elution. Pair with high-resolution mass spectrometry (HRMS) to detect trace impurities (<2%). For hygroscopic or thermally unstable batches, supplement with Karl Fischer titration for water content analysis .

Q. What experimental precautions are critical for handling this compound?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers to prevent degradation. Use gloves and fume hoods to avoid inhalation/skin contact. Pre-screen stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC monitoring .

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